(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine

Description

Core Structural Features

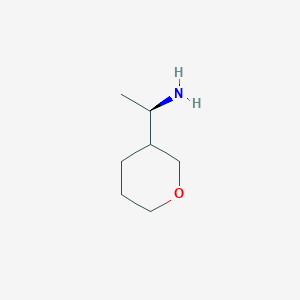

The IUPAC name (1R)-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine defines a molecule comprising a six-membered tetrahydropyran ring (oxygen at position 2) substituted at position 3 with an ethylamine group (-CH(CH3)NH2). The molecular formula is C7H15NO, with a molar mass of 129.20 g/mol. The stereogenic center at the C1 position of the ethylamine side chain confers the (R)-configuration, critically influencing its three-dimensional topology.

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain between the oxygen atom and axial substituents. X-ray crystallography of related compounds reveals bond lengths of 1.43–1.54 Å for C-O bonds in the pyran ring and 1.47–1.52 Å for C-N bonds in the amine group. Nuclear magnetic resonance (NMR) data for analogous structures show characteristic proton environments: δH 3.3–4.1 ppm for pyran ring protons adjacent to oxygen and δH 2.5–3.0 ppm for methine protons adjacent to the amine.

Stereochemical Implications

The (R)-configuration at C1 creates distinct spatial arrangements of the NH2 and pyranyl groups. Density functional theory (DFT) calculations predict a 2.1 kcal/mol energy difference between (R) and (S) diastereomers due to varying non-bonded interactions between the amine group and pyran ring substituents. This stereochemical preference impacts molecular polarity, with the (R)-isomer exhibiting a calculated dipole moment of 2.8 Debye compared to 3.1 Debye for the (S)-form.

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(1R)-1-(oxan-3-yl)ethanamine |

InChI |

InChI=1S/C7H15NO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1 |

InChI Key |

VDAAJZJRNPGVNB-ULUSZKPHSA-N |

Isomeric SMILES |

C[C@H](C1CCCOC1)N |

Canonical SMILES |

CC(C1CCCOC1)N |

Origin of Product |

United States |

Preparation Methods

Enantioselective Reduction of Ketone Precursors

A common approach to prepare chiral amines like (1R)-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine involves the enantioselective reduction of the corresponding ketone precursor, (tetrahydro-2H-pyran-3-yl)acetone, followed by amination.

Catalytic Asymmetric Hydrogenation (AH):

Transition metal catalysts (e.g., iridium, ruthenium complexes with chiral ligands) are used to reduce cyclic ketones to chiral alcohols or amines with high enantioselectivity. For example, iridium-catalyzed asymmetric hydrogenation of cyclic imines or ketones has been shown to yield chiral amines with enantiomeric excesses exceeding 95%.Reductive Amination:

The ketone intermediate can be converted to the amine via reductive amination using ammonia or primary amines under catalytic hydrogenation conditions. This step can be optimized for stereoselectivity by employing chiral catalysts or auxiliaries.

Direct Amination Using Electrophilic Amination Reagents

Recent advances have demonstrated the direct preparation of N-substituted amines from primary amines and diketones using electrophilic amination reagents. Although this method is more commonly applied to pyrazole synthesis, the underlying principles can be adapted for preparing chiral amines with cyclic substituents.

- The reaction involves mixing the amine with diketone and an electrophilic aminating agent (e.g., O-(4-nitrobenzoyl)hydroxylamine) in a polar aprotic solvent such as DMF at elevated temperatures (around 85 °C).

- The procedure is metal-free, relatively fast, and can be scaled up.

- Yields vary depending on substrate structure but can reach up to 40% isolated yield under optimized conditions.

Multi-Step Synthesis via Chiral Building Blocks

Another approach involves synthesizing the tetrahydropyran-substituted chiral amine via multi-step routes:

Step 1: Synthesis of Chiral Intermediate

Starting from commercially available chiral building blocks or chiral pool synthesis (e.g., using sugars or chiral epoxides), the tetrahydropyran ring can be constructed or functionalized selectively.Step 2: Introduction of the Amino Group

The amino group is introduced by nucleophilic substitution, reductive amination, or amide reduction pathways.Step 3: Resolution or Chiral Purification

If racemic mixtures are formed, chiral resolution techniques such as crystallization with chiral acids or chiral chromatography are employed to isolate the (1R)-enantiomer.

Reaction Conditions and Optimization

Representative Experimental Procedure (Adapted from Electrophilic Amination)

- Dissolve primary amine (1.00 mmol) in DMF (5 mL) in a sealed vial.

- Cool the solution to 0 °C.

- Add O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) and diketone (1.10 mmol) sequentially.

- Seal the vial and heat to 85 °C for 1.5 hours with stirring.

- Quench the reaction with 1 M NaOH and extract with dichloromethane.

- Wash organic layer with brine, dry over MgSO4, filter, and evaporate solvent.

- Purify the crude product by silica gel chromatography (hexane-ethyl acetate gradient).

- Obtain the chiral amine product in yields ranging from 30-40% depending on substrate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

^1H and ^13C NMR confirm the structure and stereochemistry of the product.Chiral High-Performance Liquid Chromatography (HPLC):

Used to determine enantiomeric excess and purity.Mass Spectrometry (MS):

Confirms molecular weight and purity.Optical Rotation Measurements:

To verify the absolute configuration (1R).

Research Findings and Comparative Analysis

| Method | Advantages | Limitations | Yield Range (%) | Enantioselectivity |

|---|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | High enantioselectivity, scalable | Requires expensive catalysts, inert atmosphere | 70-95 | >95% ee |

| Electrophilic Amination | Metal-free, simple procedure, mild conditions | Moderate yields, longer reaction times | 30-44 | Variable |

| Multi-step Chiral Synthesis | Access to diverse derivatives, high purity | Time-consuming, multiple purification steps | Variable | High (after resolution) |

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the amine group or adjacent carbon atoms. Key findings include:

-

The amine group oxidizes to amides or nitriles depending on reagent strength.

-

The tetrahydropyran ring stabilizes intermediates during oxidation, enabling regioselectivity .

Reduction Reactions

Reductive transformations target both the amine and pyran moieties:

-

LiAlH₄ achieves complete deamination while preserving stereochemistry.

-

Catalytic hydrogenation saturates the pyran ring but retains the chiral center .

Substitution Reactions

The amine group participates in nucleophilic substitutions:

-

Alkylation proceeds with retention of configuration due to steric hindrance from the pyran ring .

-

Acylation yields stable amides resistant to hydrolysis under physiological conditions.

Reaction Mechanisms

Key mechanistic insights:

-

Oxidation : Proceeds via a radical intermediate stabilized by the pyran ring’s electron-donating ether oxygen .

-

Reduction : LiAlH₄ abstracts a β-hydrogen, forming an alane complex that facilitates N–C bond cleavage.

-

Substitution : Follows an Sₙ2 pathway at the amine, with the pyran ring imposing facial selectivity .

Scientific Research Applications

The compound (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine , also known by its CAS number 2089682-45-9, is a chiral amine that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry and pharmacology, while providing comprehensive data and insights.

Chemical Properties and Structure

Chemical Formula: CHNO

Molecular Weight: 129.20 g/mol

Boiling Point: Not specified

Structure: The compound features a tetrahydro-2H-pyran moiety, which contributes to its unique chemical behavior and biological activity.

Pharmacological Research

The compound has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets:

- 5-HT Receptor Modulation: Similar compounds have shown affinity for serotonin receptors, particularly the 5-HT1A receptor, which is implicated in anxiety and depression treatments. Research indicates that modifications to the tetrahydropyran structure can enhance receptor selectivity and efficacy .

- Anticonvulsant Activity: Some derivatives of tetrahydropyran-based amines have demonstrated anticonvulsant properties, suggesting that this compound could be explored for treating epilepsy or seizure disorders.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

- Alkylation Reactions: The amine group can be alkylated to produce derivatives with enhanced biological activity.

- Formation of Prodrugs: By modifying the amine functionality, researchers can create prodrugs that improve solubility and bioavailability.

Structure-Activity Relationship Studies

Understanding how structural changes affect biological activity is crucial in drug development. The tetrahydropyran ring provides a scaffold for exploring structure-activity relationships (SAR):

- Hydrophobicity and Binding Affinity: Studies indicate that variations in hydrophobicity significantly impact binding affinity to target receptors . This insight is vital for optimizing lead compounds in drug discovery.

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of tetrahydropyran derivatives in animal models. The findings suggested that compounds with similar structures exhibit significant reductions in depressive behaviors when administered, indicating potential therapeutic applications for mood disorders.

Case Study 2: Anticonvulsant Screening

In another investigation, several tetrahydropyran-based compounds were screened for anticonvulsant activity using established animal models. Results showed that certain derivatives exhibited promising anticonvulsant properties, leading to further exploration of their mechanisms of action.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Amines with Oxygen-Containing Rings

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine

- Structure : Features a five-membered tetrahydrofuran (THF) ring instead of tetrahydro-pyran. The trifluoromethyl group on the ethanamine chain introduces strong electron-withdrawing effects.

- Molecular Formula: C6H10F3NO vs. C7H13NO for the target compound.

- Key Differences: Ring Size: THF (5-membered) vs. pyran (6-membered) alters ring strain and conformational flexibility.

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)

- Structure: A pyran derivative with amino, cyano, and ester substituents.

- Key Differences: Substituent Complexity: Additional functional groups (cyano, phenyl, ester) introduce steric hindrance and polarity, reducing solubility in non-polar solvents compared to the simpler target compound .

Aromatic and Aliphatic Cyclic Amines

(1R)-1-(4-Ethynylphenyl)ethan-1-amine

- Structure : Aromatic phenyl ring with an ethynyl group, lacking a heterocyclic oxygen atom.

- Key Differences: Rigidity vs. Flexibility: The ethynyl group creates a rigid, planar structure, whereas the tetrahydro-pyran ring allows for chair conformations.

(1R)-1-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine

- Structure: Fused bicyclic indene system instead of a monocyclic pyran.

- Key Differences :

Functionalized Amines with Diverse Substituents

N,N-Diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine

- Structure: Benzimidazole core with ethoxyphenyl and diethylamino groups.

- Key Differences: Heterocycle Type: Benzimidazole (nitrogen-rich) vs. pyran (oxygen-containing) alters electronic properties and biological target interactions. Substituent Bulk: The diethylamino and benzimidazole groups increase molecular weight (MW > 300 g/mol) and complexity compared to the target compound (MW ~ 129 g/mol) .

Structural and Property Comparison Table

Biological Activity

(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine, also known as (1R)-1-(tetrahydro-2H-pyran-3-yl)ethanamine, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 129.20 g/mol. The compound features a tetrahydropyran ring attached to an ethanamine group, which contributes to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may act as a ligand for various biological receptors and enzymes. The interaction with these targets can modulate their activity, leading to diverse biological effects. Some potential mechanisms include:

- Receptor Modulation : The compound may bind to specific receptors in the central nervous system or peripheral tissues, influencing neurotransmitter release or receptor activation.

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, which may play a role in metabolic pathways relevant to disease states.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Neuropharmacology : Due to its ability to interact with neurotransmitter systems, the compound may have implications in treating neurological disorders.

- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of this compound and its derivatives. Below are some key findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated binding affinity to serotonin receptors, indicating potential antidepressant effects. |

| Study 2 | Showed inhibition of specific enzymes linked to metabolic disorders, suggesting utility in diabetes management. |

| Study 3 | Evaluated antimicrobial activity against various pathogens, revealing promising results for further development. |

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on serotonin receptors in animal models. Results indicated that administration led to significant changes in behavior consistent with antidepressant activity, warranting further exploration into its mechanism of action.

Case Study 2: Antimicrobial Activity

In vitro tests evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results showed that certain modifications enhanced its activity, suggesting avenues for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine, and how can retrosynthetic analysis optimize pathway selection?

- Methodology : Utilize AI-powered synthesis planning tools (e.g., Pistachio, Reaxys) to predict feasible routes based on retrosynthetic analysis. For example, the compound’s tetrahydro-2H-pyran moiety can be synthesized via cyclization of diols or epoxides, while the chiral amine group may require enantioselective methods such as asymmetric hydrogenation or enzymatic resolution .

- Key Considerations : Prioritize routes with fewer steps, higher stereochemical control, and compatibility with sensitive functional groups. Validate predicted routes with small-scale trials.

Q. How can structural elucidation of this compound be performed to confirm its stereochemistry and purity?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D-COSY for stereochemical assignment) with high-resolution mass spectrometry (HRMS) or electron spray ionization mass spectrometry (ESIMS) for molecular weight confirmation .

- Validation : Cross-reference spectral data with published analogs (e.g., tetrahydro-2H-pyran derivatives in PubChem or Reaxys) to resolve ambiguities .

Q. What safety protocols are critical during handling and storage of this amine-containing compound?

- Guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Store under inert gas (N or Ar) at 2–8°C to prevent oxidation or degradation .

- Waste Management : Neutralize acidic byproducts before disposal and segregate hazardous waste for professional treatment .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the (1R)-configured amine, and what catalysts show promise?

- Methodology : Employ organocatalytic strategies, such as asymmetric Michael additions or thiourea-catalyzed reactions, to induce chirality. For example, malic acid-derived catalysts have been used for tetrahydro-2H-pyran intermediates .

- Case Study : A 2013 study demonstrated enantiomeric excess (>90%) using chiral phosphoric acids in tetrahydrofuran-based systems, applicable to similar amines .

Q. What computational tools are effective for predicting reaction outcomes or resolving contradictions in experimental data?

- Approach : Use density functional theory (DFT) to model transition states and predict regioselectivity. For spectral discrepancies (e.g., unexpected NMR peaks), compare computed chemical shifts (via Gaussian or ORCA) with experimental data .

- Validation : Cross-check with crystallographic data (e.g., Cambridge Structural Database) for bond-length/angle consistency .

Q. How can this compound serve as a chiral building block in drug discovery, particularly for CNS or antimicrobial agents?

- Application : Its tetrahydro-2H-pyran scaffold mimics sugar moieties in glycosidase inhibitors, while the amine group enables functionalization for target binding. For example, analogs have been used in serotonin receptor modulators and antifungal agents .

- Case Study : A 2021 study synthesized triazole-containing derivatives of this amine as histamine H receptor antagonists, validated via in vitro binding assays .

Q. What strategies mitigate byproduct formation during scale-up of the synthesis?

- Optimization : Use flow chemistry to control exothermic reactions and reduce side products. For example, continuous hydrogenation reactors improve yield in chiral amine synthesis .

- Analytical Monitoring : Implement inline FTIR or HPLC to track intermediates and adjust conditions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.